5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with various functional groups, making it a molecule of interest for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [1,3]-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Carbamoylation: The carbamoyl group is introduced by reacting the intermediate with an isocyanate or carbamoyl chloride.
Final Coupling: The final step involves coupling the triazole intermediate with 2-methoxyphenyl and 4-methylphenyl groups under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring, where halogenated derivatives can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper (Cu(I)) salts for cycloaddition, palladium catalysts for cross-coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar activities, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound’s unique structure may allow it to interact with specific biological targets, making it a candidate for developing new therapeutic agents
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbohydrazide: Similar in structure but with a pyrazole ring instead of a triazole.
1-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide: Features a trifluoromethyl group, which can alter its reactivity and biological activity.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the core structure.
Uniqueness
The uniqueness of 5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its combination of functional groups and the triazole ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H20N6O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
5-amino-1-[2-(2-methoxyanilino)-2-oxoethyl]-N-(4-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C19H20N6O3/c1-12-7-9-13(10-8-12)21-19(27)17-18(20)25(24-23-17)11-16(26)22-14-5-3-4-6-15(14)28-2/h3-10H,11,20H2,1-2H3,(H,21,27)(H,22,26) |
InChI Key |
GXALWOJMOWWAPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3OC)N |
Origin of Product |
United States |
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